molecular formula C9H10BrNO2 B1590434 Methyl 5-bromo-2-(methylamino)benzoate CAS No. 33922-96-2

Methyl 5-bromo-2-(methylamino)benzoate

Cat. No. B1590434
CAS RN: 33922-96-2
M. Wt: 244.08 g/mol
InChI Key: TUQRZARLAYWDBD-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2-(methylamino)benzoate” is a chemical compound with the molecular formula C9H10BrNO2 . The molecules of this compound are linked by N-H…O bonds and consist of zigzag chains running along the b-axis direction . It shows good optical transparency and mechanical stability .


Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-2-(methylamino)benzoate” consists of a benzene ring substituted with a bromine atom, a methylamino group, and a methoxycarbonyl group . The InChI code for this compound is 1S/C9H10BrNO2/c1-11-8-4-3-6(10)5-7(8)9(12)13-2/h3-5,11H,1-2H3 .


Physical And Chemical Properties Analysis

“Methyl 5-bromo-2-(methylamino)benzoate” is a solid at room temperature . It has a molecular weight of 244.09 .

Scientific Research Applications

“Methyl 2-amino-5-bromobenzoate”, a similar compound, has been used in the synthesis of several other compounds . For example, it has been used in the synthesis of:

  • Methyl 5-bromo-2-(1 H -pyrrol-1-yl)benzoate
  • Methyl 5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}-benzoate
  • (2-{[4-bromo-2-(methoxycarbonyl)phenyl]amino}-2-oxoethoxy)acetic acid
  • 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1 H )-one

    Organic Synthesis

    • This compound could be used as a building block in the synthesis of other complex organic molecules . For example, it could be used to synthesize various benzoate derivatives, which have applications in pharmaceuticals, agrochemicals, and materials science .

    Pharmaceutical Research

    • Benzoate derivatives, such as “Methyl 5-bromo-2-(methylamino)benzoate”, are often used in the development of new drugs . They can be used to modify the chemical structure of existing drugs to improve their properties or to create entirely new drugs .

    Materials Science

    • Some benzoate derivatives have interesting optical or electronic properties, which could make them useful in the development of new materials . For example, they could be used in the creation of new types of polymers, dyes, or semiconductors .

    Chemical Research

    • “Methyl 5-bromo-2-(methylamino)benzoate” could be used in fundamental chemical research . For example, it could be used to study reaction mechanisms, develop new synthetic methods, or investigate the properties of the benzoate functional group .

    Organic Synthesis

    • This compound could be used as a building block in the synthesis of other complex organic molecules . For example, it could be used to synthesize various benzoate derivatives, which have applications in pharmaceuticals, agrochemicals, and materials science .

    Pharmaceutical Research

    • Benzoate derivatives, such as “Methyl 5-bromo-2-(methylamino)benzoate”, are often used in the development of new drugs . They can be used to modify the chemical structure of existing drugs to improve their properties or to create entirely new drugs .

    Materials Science

    • Some benzoate derivatives have interesting optical or electronic properties, which could make them useful in the development of new materials . For example, they could be used in the creation of new types of polymers, dyes, or semiconductors .

    Chemical Research

    • “Methyl 5-bromo-2-(methylamino)benzoate” could be used in fundamental chemical research . For example, it could be used to study reaction mechanisms, develop new synthetic methods, or investigate the properties of the benzoate functional group .

    Nonlinear Optics

    • The nonlinear optical single crystal of M2A5B grown by Sankaranarayanan-Ramasamy (SR) Unidirectional growth method shows good optical transparency and mechanical stability . This suggests potential applications in the field of nonlinear optics, which involves the interaction of light with matter in ways that are not linearly related to the input light intensity .

    Chemical Education

    • “Methyl 5-bromo-2-(methylamino)benzoate” could be used in chemical education as an example of a compound with a benzoate functional group . It could be used to illustrate concepts such as functional groups, organic synthesis, and reaction mechanisms .

Safety And Hazards

“Methyl 5-bromo-2-(methylamino)benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and specific target organ toxicity after a single exposure . The target organ is the respiratory system .

properties

IUPAC Name

methyl 5-bromo-2-(methylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-11-8-4-3-6(10)5-7(8)9(12)13-2/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQRZARLAYWDBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40518078
Record name Methyl 5-bromo-2-(methylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40518078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-(methylamino)benzoate

CAS RN

33922-96-2
Record name Methyl 5-bromo-2-(methylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40518078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-bromo-2-(methylamino)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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